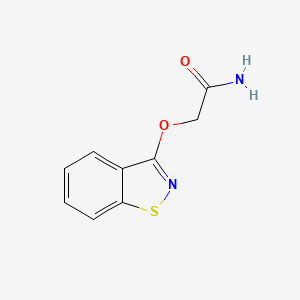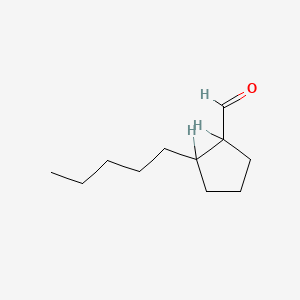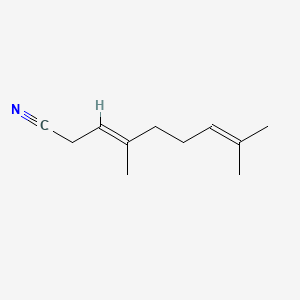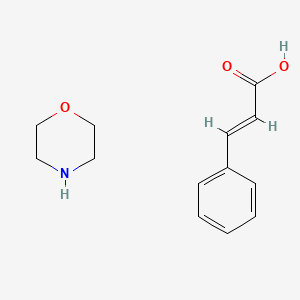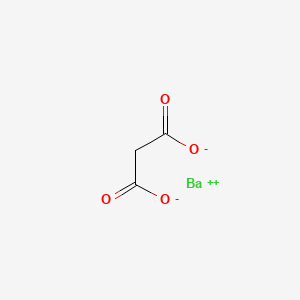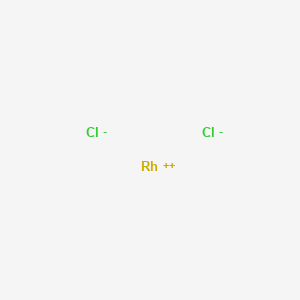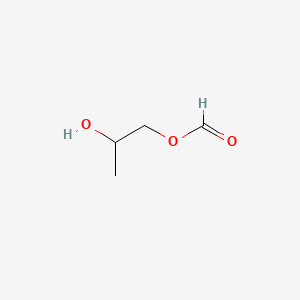
2'-Ethoxy-2-hydroxy-5-nitrobenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a nitro group attached to a benzanilide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide typically involves the nitration of a suitable benzanilide precursor followed by ethoxylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide may involve large-scale nitration and subsequent functional group modifications under controlled conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2’-Ethoxy-2-hydroxy-5-aminobenzanilide, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Ethoxy-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethoxy and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’-hydroxy-5’-nitrobenzanilide: Similar structure but with a chloro group instead of an ethoxy group.
2’-Hydroxy-4-nitrobenzanilide: Lacks the ethoxy group but has similar functional groups.
2’-Nitrobenzanilide: Contains the nitro group but lacks the ethoxy and hydroxy groups.
Uniqueness
2’-Ethoxy-2-hydroxy-5-nitrobenzanilide is unique due to the presence of both ethoxy and hydroxy groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
213460-67-4 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-14-6-4-3-5-12(14)16-15(19)11-9-10(17(20)21)7-8-13(11)18/h3-9,18H,2H2,1H3,(H,16,19) |
InChI Key |
HRBJNZCWCSUIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






